N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N,3-Bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by:
- Two 3-fluorophenyl groups at the N- and 3-positions of the triazolopyrimidine core.
- A methylsulfanyl (SMe) substituent at position 5.
- An amine group at position 6. Its molecular formula is C₁₇H₁₂F₂N₆S, with a molecular weight of 370.43 g/mol .
Properties
IUPAC Name |
N,3-bis(3-fluorophenyl)-5-methylsulfanyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N6S/c1-26-17-21-15(20-12-6-2-4-10(18)8-12)14-16(22-17)25(24-23-14)13-7-3-5-11(19)9-13/h2-9H,1H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKQPCZTDGLNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(N=N2)C3=CC(=CC=C3)F)NC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS No. 1795300-32-1) is a compound with notable biological activity. Its unique structure, characterized by the presence of a triazole and pyrimidine moiety, has prompted research into its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse sources.
- Molecular Formula: CHFNS
- Molecular Weight: 370.40 g/mol
- IUPAC Name: this compound
- CAS Registry Number: 1795300-32-1
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study exploring the synthesis and biological evaluation of related triazole derivatives found that these compounds effectively inhibited the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.
| Compound | Activity | Target Organisms |
|---|---|---|
| Triazole Derivative A | Moderate | E. coli |
| Triazole Derivative B | Strong | S. aureus |
| N,3-bis(3-fluorophenyl)-5-(methylsulfanyl) | Potential | Various |
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokine production in macrophages. This suggests a possible role in treating inflammatory diseases such as arthritis and other autoimmune conditions.
Anticancer Activity
Preliminary studies have also examined the anticancer properties of this compound. In particular, its effects on cancer cell lines have shown promise in inducing apoptosis and inhibiting cell proliferation.
Case Studies
- Study on Antimicrobial Effects : A research group synthesized several triazole derivatives and tested their efficacy against common bacterial pathogens. N,3-bis(3-fluorophenyl)-5-(methylsulfanyl) was included in the screening and showed promising results against multi-drug resistant strains.
- Inflammation Model : In a murine model of inflammation, this compound was administered to assess its effects on cytokine levels. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to control groups.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key differences :
- The bis(3-fluorophenyl) substitution requires precise stoichiometry compared to mono-aryl analogs.
Physicochemical Properties
Preparation Methods
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the cyclization and condensation steps required to build the triazolo[4,5-d]pyrimidine core. This method typically involves:
- Reacting appropriate aminopyrimidine precursors with aryl aldehydes or aryl amines bearing fluorine substituents,
- Employing methylthiolating agents to introduce the methylsulfanyl group,
- Conducting the reaction under solvent-free or minimal solvent conditions to enhance efficiency,
- Careful control of temperature (typically 110–160 °C) and reaction time to optimize yields and minimize by-products.
This approach is advantageous due to shorter reaction times and cleaner product profiles, confirmed by NMR and mass spectrometry characterization.
Multi-Component Condensation Reactions
Another common synthetic route involves three-component condensation reactions under catalytic acidic or basic conditions. Components include:
- 3-fluorophenyl-substituted amines or aldehydes,
- Aminopyrimidine derivatives,
- Methylthiolating agents or methylsulfanyl precursors.
This method allows for the regioselective formation of the pyrimidine ring and subsequent cyclization to the triazolo ring system. However, it may require longer reaction times and careful purification due to side reactions.
Stepwise Cyclization and Substitution
- Initial formation of a 5-cyano or 5-nitro-substituted pyrimidin-4-amine intermediate,
- Intramolecular cyclization under acidic conditions (e.g., sulfuric acid heating),
- Chlorination with phosphorus pentasulfide or thionyl chloride to activate positions for nucleophilic substitution,
- Nucleophilic substitution with 3-fluoroaniline derivatives to install the bis(3-fluorophenyl) groups,
- Final methylthiolation at the 5-position.
This method is more classical and often involves harsher conditions but provides well-defined intermediates for structural confirmation.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Formation of pyrimidine core | Aminopyrimidine + aryl aldehyde + catalyst | 110–130 | 2–6 hours | 60–85 | Acidic/basic catalysis |
| Cyclization to triazolo ring | Microwave irradiation | 120–160 | 10–30 minutes | 75–90 | Solvent-free or minimal solvent |
| Methylthiolation | Methylthiolating agent (e.g., methyl mercaptan) | 100–140 | 1–3 hours | 70–85 | Controlled to avoid over-substitution |
| Amination at 7-position | Nucleophilic substitution | 80–130 | 1–4 hours | 65–80 | Use of 3-fluoroaniline derivatives |
Characterization and Confirmation
- NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence and position of fluorophenyl groups and methylsulfanyl substituent.
- Mass Spectrometry verifies molecular weight and purity.
- Elemental Analysis supports the molecular formula.
- Reaction monitoring by TLC and HPLC ensures completion and purity.
Research Findings and Comparative Analysis
- Microwave-assisted methods significantly reduce reaction times from hours to minutes while maintaining or improving yields.
- Multi-component condensation reactions provide a versatile platform but may suffer from lower regioselectivity without optimized catalysts or conditions.
- Stepwise cyclization and substitution allow for isolation of intermediates, facilitating mechanistic studies and structural verification but involve more steps and harsher reagents.
Summary Table of Preparation Methods
This detailed analysis of preparation methods for N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-triazolo[4,5-d]pyrimidin-7-amine highlights the balance between efficiency, yield, and operational complexity. Microwave-assisted synthesis emerges as a promising approach for rapid and high-yield production, while classical condensation and stepwise methods provide valuable mechanistic insights and synthetic flexibility.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can purity be ensured?
- Methodology : The synthesis typically begins with constructing the triazolo[4,5-d]pyrimidine core via cyclization of precursors such as aminopyrimidines with nitrating agents. Subsequent functionalization involves introducing the 3-fluorophenyl and methylsulfanyl groups via nucleophilic substitution or coupling reactions. Purity (>95%) is verified using HPLC with UV detection (λ = 254 nm) and corroborated by H/C NMR for structural confirmation. Solvent selection (e.g., DMF or THF) and controlled temperatures (60–80°C) are critical to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- NMR : F NMR identifies fluorine environments, while H NMR resolves aromatic protons and methylsulfanyl groups.
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] ion).
- IR Spectroscopy : Validates amine (-NH) and triazole ring vibrations.
Cross-referencing with X-ray crystallography (if single crystals are obtainable) provides definitive structural assignment .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodology : Start with enzyme inhibition assays (e.g., kinase or protease panels) at 10 µM concentrations. Use fluorescence-based readouts for high-throughput screening. Cytotoxicity can be evaluated via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves (IC) guide further mechanistic studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the methylsulfanyl group?
- Methodology : Employ catalysts like CuI (5 mol%) in DMF at 100°C to enhance thiolation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Use 3-picoline or 3,5-lutidine as bases to stabilize intermediates and reduce side reactions. Post-reaction purification via flash chromatography (SiO, gradient elution) improves yield (>70%) .
Q. What computational strategies predict binding affinity to kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level). Validate against crystal structures of kinases (e.g., EGFR or CDK2). Molecular dynamics simulations (50 ns, AMBER) assess binding stability. Free energy calculations (MM-PBSA) quantify interaction energies .
Q. How can contradictory data on its enzyme inhibition potency be resolved?
- Methodology :
- Experimental Replication : Standardize assay conditions (pH, temperature, cofactors).
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere.
- Allosteric Effects : Test inhibition in presence/absence of ATP analogs.
Statistical analysis (e.g., ANOVA) identifies outliers, while isothermal titration calorimetry (ITC) measures binding thermodynamics directly .
Q. What strategies stabilize the compound under physiological conditions for in vivo studies?
- Methodology :
- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance solubility.
- pH Adjustment : Use citrate buffer (pH 5.5) to prevent amine hydrolysis.
- Light Sensitivity : Store lyophilized powder at -80°C, shielded from light.
Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Data Analysis and Experimental Design
Q. How should researchers design dose-escalation studies to minimize toxicity?
- Methodology : Use a modified Fibonacci sequence for dosing (0.1, 0.3, 1, 3, 10 mg/kg) in rodent models. Monitor plasma levels via LC-MS/MS at 0, 1, 4, 8, 24 h post-administration. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity. Apply NOAEL (No Observed Adverse Effect Level) to establish safe thresholds .
Q. What analytical approaches resolve co-eluting impurities in HPLC?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
